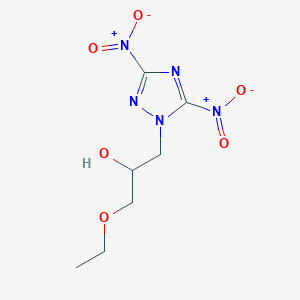![molecular formula C20H22N6O B5003654 3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multicomponent reactions or condensation processes utilizing various reagents. For example, Deeb, El-Mariah, and Hosny (2004) described a general method for preparing substituted pyridazinopyrazolotriazines, which are structurally related to the compound of interest, through diazotization and coupling with active methylene reagents (Deeb, El-Mariah, & Hosny, 2004). This method showcases the versatility in synthesizing pyridazine derivatives, which could potentially be applied or adapted for the synthesis of "3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine".
Molecular Structure Analysis
Molecular structure analysis of pyridazine and piperazine derivatives typically involves spectroscopic methods, including NMR and IR spectroscopy, to elucidate the arrangement of atoms and the presence of specific functional groups. For instance, studies on pyrazolopyridothiazine derivatives by Malinka et al. (1994) have contributed to understanding the structural features of such compounds through spectral data, which is crucial for determining the molecular geometry and electronic structure of related compounds (Malinka, Sieklucka-Dziuba, Rajtar-Cynke, Borowicz, & Kleinrok, 1994).
Chemical Reactions and Properties
The chemical reactivity of pyridazine derivatives involves various reactions, including condensation, diazotization, and substitution reactions, which are fundamental in modifying the chemical structure to achieve desired properties. For example, the work by El-Mariah, Hosny, and Deeb (2006) on the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines highlighted the reactivity of such compounds towards different reagents, leading to a variety of derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of pyridazine derivatives are crucial for their practical applications. These properties are often determined through a combination of analytical techniques, such as differential scanning calorimetry (DSC) and X-ray crystallography. While specific studies on the physical properties of "this compound" may not be readily available, the general methodologies for analyzing these characteristics are well-established in the chemical literature.
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are influenced by their molecular structure. These properties are essential for determining the compound's behavior in biological systems or chemical reactions. Studies like those conducted by Bindu, Vijayalakshmi, and Manikandan (2019) on triazolo-pyridazine-6-yl-substituted piperazines offer insights into the reactivity and potential biological applications of similar compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(10-7-17-5-2-1-3-6-17)25-15-13-24(14-16-25)18-8-9-19(23-22-18)26-12-4-11-21-26/h1-6,8-9,11-12H,7,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCRKGEPQXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003578.png)
![2-imino-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B5003584.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003592.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)

![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)
![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)